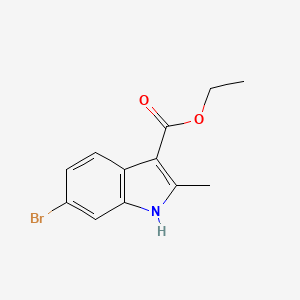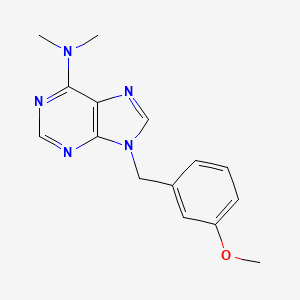
9H-Purin-6-amine, 9-((3-methoxyphenyl)methyl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound belonging to the class of purine derivatives It features a purine core structure substituted with a 3-methoxybenzyl group and two N,N-dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-methoxybenzyl chloride.
Alkylation Reaction: The purine derivative is reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the 3-methoxybenzyl-substituted purine.
Dimethylation: The intermediate product is then subjected to dimethylation using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) to introduce the N,N-dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
科学的研究の応用
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Biological Research: The compound is used as a tool to study purine metabolism and its role in cellular processes.
Chemical Biology: It serves as a probe to investigate the interactions of purine derivatives with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a precursor in pharmaceutical manufacturing.
作用機序
The mechanism of action of 9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Pathways Involved: It modulates pathways related to nucleotide synthesis and degradation, affecting cellular proliferation and apoptosis.
類似化合物との比較
Similar Compounds
9-Butyl-8-(3-Methoxybenzyl)-9H-purin-6-amine: Another purine derivative with similar structural features but different alkyl substitutions.
N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide: A compound with a similar 3-methoxybenzyl group but different core structure.
Uniqueness
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. Its ability to interact with purine metabolism enzymes makes it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
112089-19-7 |
|---|---|
分子式 |
C15H17N5O |
分子量 |
283.33 g/mol |
IUPAC名 |
9-[(3-methoxyphenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C15H17N5O/c1-19(2)14-13-15(17-9-16-14)20(10-18-13)8-11-5-4-6-12(7-11)21-3/h4-7,9-10H,8H2,1-3H3 |
InChIキー |
KQILSVQIKSHHMH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)
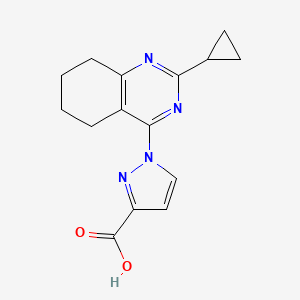
![5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione](/img/structure/B15063266.png)
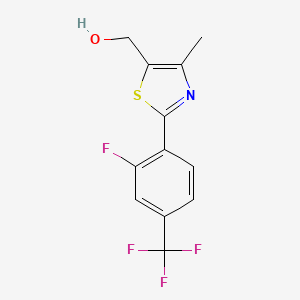
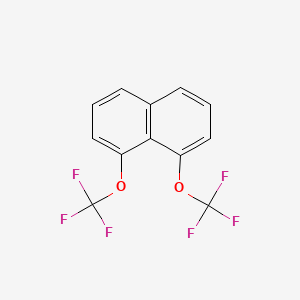
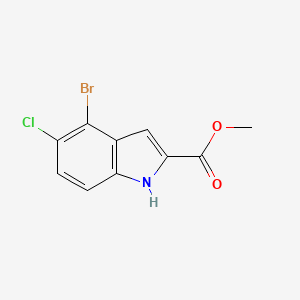
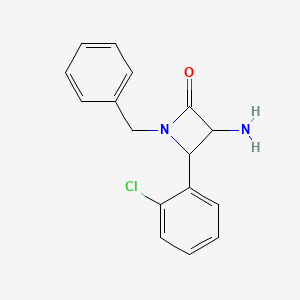
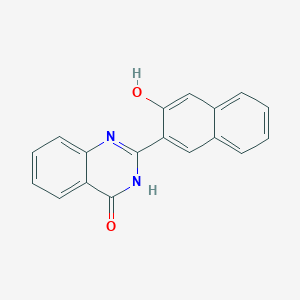
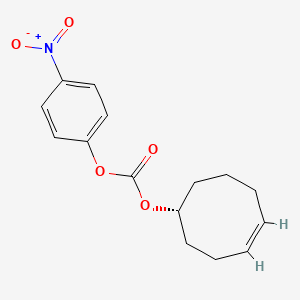
![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
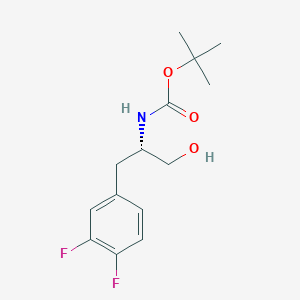
![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)
